![molecular formula C10H14ClF3N2O2 B2569426 N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide CAS No. 2411290-75-8](/img/structure/B2569426.png)
N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a chloropropanoyl group, and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloropropanoyl Group: This step involves the acylation of the pyrrolidine ring with 2-chloropropanoyl chloride under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Trifluoropropanamide Group: The final step involves the reaction of the intermediate with 3,3,3-trifluoropropanoyl chloride, again under basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the chloropropanoyl group.
Hydrolysis: The amide bond in the trifluoropropanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Biological Studies: The compound can be used in studies investigating enzyme inhibition or receptor binding, given its structural features.
Industrial Chemistry: It may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoropropanamide group can enhance binding affinity and specificity due to its electron-withdrawing properties, while the pyrrolidine ring can provide steric and electronic effects that influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide can be compared with other pyrrolidine derivatives, such as this compound.
Other trifluoropropanamide derivatives: Compounds with similar trifluoropropanamide groups but different substituents on the pyrrolidine ring.
Uniqueness
Structural Features: The combination of the pyrrolidine ring, chloropropanoyl group, and trifluoropropanamide moiety is unique and can confer specific biological and chemical properties.
Reactivity: The presence of the trifluoropropanamide group can influence the compound’s reactivity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O2/c1-6(11)9(18)16-3-2-7(5-16)15-8(17)4-10(12,13)14/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMMFZVYNVUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
![4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2569347.png)
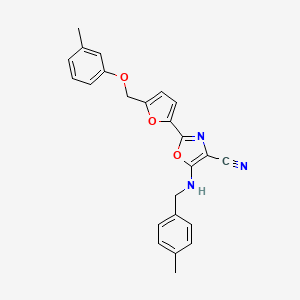
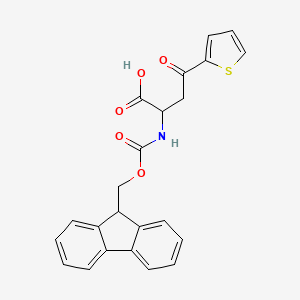
![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
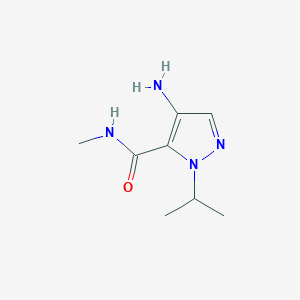
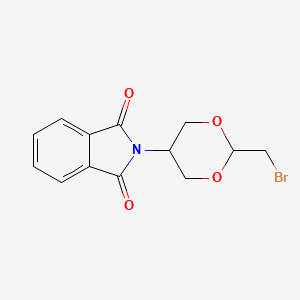
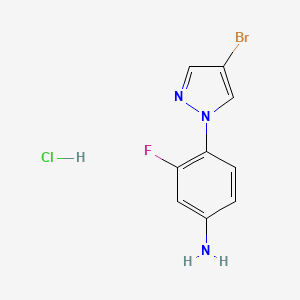
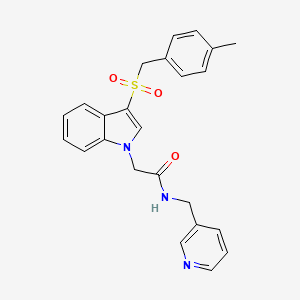
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)
